5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine
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Description
Synthesis Analysis
The synthesis of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine and related compounds involves multiple steps, including cyclization reactions, condensation with various reagents, and functional group transformations. For instance, a novel synthesis method for trifluoromethylated pyrazolo[1,5-a]pyrimidines has been reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, showcasing the synthetic versatility and the potential to introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold (Jismy et al., 2018).
Molecular Structure Analysis
The molecular structure of 5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. The crystal structure of similar compounds shows that the pyrazolopyrimidine moiety tends to be almost coplanar, suggesting significant conjugation and potential electronic effects relevant to their reactivity and properties (Li et al., 2006).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including substitutions and cyclizations, which can further modify their structure and enhance their reactivity. The regioselective synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines illustrates the reactivity of this scaffold under different conditions, enabling the introduction of diverse functional groups (Emelina et al., 2001).
Scientific Research Applications
1. Use in Fluorescence Studies
- Summary of Application: This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application: The study involved a theoretical-experimental approach, using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations .
- Results or Outcomes: The study found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
2. Use as an ERβ Antagonist
- Summary of Application: A compound known as PHTPP, which is 4-[2–phenyl-5,7–bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl] phenol, is a selective ERβ antagonist . It is used in scientific research to study the function of this receptor .
- Results or Outcomes: PHTPP has been found to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .
properties
IUPAC Name |
2-methylsulfanyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N4S/c1-21-8-4(3-17)7-18-5(9(11,12)13)2-6(10(14,15)16)20(7)19-8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIBRTVNGRWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=C1C#N)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371158 |
Source
|
Record name | 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
174842-48-9 |
Source
|
Record name | 2-(Methylsulfanyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174842-48-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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